rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo
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Overview
Description
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo: is a bicyclic compound featuring a unique oxabicyclo[221]heptane framework This structure is notable for its rigidity and the presence of a nitrile group, which can participate in various chemical reactions
Scientific Research Applications
Chemistry: The compound serves as a building block in the synthesis of complex organic molecules. Its rigid structure and functional groups make it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, derivatives of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo are explored for their potential as drug candidates. The nitrile group can be transformed into various pharmacophores, enhancing biological activity.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, agrochemicals, and other industrial products.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-7-oxabicyclo[221]heptane-2-carbonitrile, exo typically involves a Diels-Alder reaction followed by functional group transformations One common method starts with the cycloaddition of a diene and a dienophile to form the bicyclic core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxabicyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized bicyclic ketones or alcohols.
Reduction: Primary amines.
Substitution: Functionalized derivatives with various substituents replacing the nitrile group.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo depends on its specific application. In biological systems, the nitrile group can interact with enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
- rac-(1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison: rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo is unique due to the presence of the nitrile group, which offers distinct reactivity compared to hydroxymethyl or carboxylic acid derivatives. The nitrile group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
This compound’s rigid bicyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a distinct and valuable compound in both research and industrial applications.
Properties
CAS No. |
1727-97-5 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
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